molecular formula C13H14O3 B1323825 (1R,2R)-2-Benzoylcyclopentane-1-carboxylic acid CAS No. 28151-83-9

(1R,2R)-2-Benzoylcyclopentane-1-carboxylic acid

Cat. No. B1323825
CAS RN: 28151-83-9
M. Wt: 218.25 g/mol
InChI Key: SPRHBCOBGFZPAI-GHMZBOCLSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics .


Synthesis Analysis

Synthesis analysis involves understanding the methods and reactions used to create the compound. This could involve various types of chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. This can be determined using various spectroscopic methods and X-ray crystallography .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes studying the reagents, products, and conditions of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation .

Scientific Research Applications

Synthesis and Configuration

  • Absolute Configuration Studies : (1R,2R)-2-Benzoylcyclopentane-1-carboxylic acid has been studied in terms of its absolute configuration. For instance, the decarboxylation of related compounds helped establish the absolute configuration of certain cyclopropane-carboxylic acids, which can relate to understanding the stereochemistry of (1R,2R)-2-Benzoylcyclopentane-1-carboxylic acid (Aratani, Nakanisi, & Nozaki, 1970).

Enzymatic Synthesis and Inhibition

  • Enzymatic Synthesis and Inhibition : Certain amino acids, structurally related to (1R,2R)-2-Benzoylcyclopentane-1-carboxylic acid, have been found to inhibit the enzymatic synthesis of S-adenosyl-L-methionine, a key biochemical process. These findings contribute to the understanding of enzyme interaction with cyclopentane derivatives (Coulter, Lombardini, Sufrin, & Talalay, 1974).

Chemical Reduction Processes

  • Reduction of Benzoylcyclopentene : Research involving the Clemmensen reduction of 2-benzoylcyclopentene-1-carboxylic acid, a compound closely related to (1R,2R)-2-Benzoylcyclopentane-1-carboxylic acid, has provided insights into the chemical reduction processes and the resulting products, which is significant for the understanding of the reactivity of such compounds (Ohkata & Hanafusa, 1970).

Cyclopropanation Studies

  • Palladium-Catalyzed Cyclopropanation : The study of palladium-catalyzed cyclopropanation of α,β-unsaturated carboxylic acids, including those related to (1R,2R)-2-Benzoylcyclopentane-1-carboxylic acid, helps understand stereoselective synthesis which is crucial in organic chemistry and pharmaceutical development (Vallgårda, Appelberg, Csöregh, & Hacksell, 1994).

Biocatalysis and Enzymatic Reactions

  • Enzymatic Reduction of Benzoyl-CoA : Benzoyl-coenzyme A, a key intermediate in anaerobic aromatic metabolism, undergoes reduction to alicyclic compounds. Studies on this enzymatic process provide insights into the biological reduction mechanisms which can be relevant for understanding the metabolism of benzoylcyclopentane derivatives (Koch, Eisenreich, Bacher, & Fuchs, 1993).

Safety And Hazards

Safety and hazards analysis involves understanding the risks associated with handling and disposing of the compound. This includes its toxicity, flammability, and environmental impact .

properties

IUPAC Name

(1R,2R)-2-benzoylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c14-12(9-5-2-1-3-6-9)10-7-4-8-11(10)13(15)16/h1-3,5-6,10-11H,4,7-8H2,(H,15,16)/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRHBCOBGFZPAI-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-Benzoylcyclopentane-1-carboxylic acid

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